Irsogladine Irsogladine 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine is a dichlorobenzene.
Irsogladine is under investigation in clinical trial NCT02581696 (The Drug-drug Interaction and Safety of Lafutidine and Irsogladine Maleate in Healthy Adult Volunteers).
Brand Name: Vulcanchem
CAS No.: 57381-26-7
VCID: VC20742511
InChI: InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
SMILES: C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
Molecular Formula: C9H7Cl2N5
Molecular Weight: 256.09 g/mol

Irsogladine

CAS No.: 57381-26-7

VCID: VC20742511

Molecular Formula: C9H7Cl2N5

Molecular Weight: 256.09 g/mol

* For research use only. Not for human or veterinary use.

Irsogladine - 57381-26-7

Description

Irsogladine is a small molecule pharmaceutical compound primarily recognized for its gastroprotective properties. It is often administered in the form of its maleate salt, known as Irsogladine maleate. The compound has garnered attention for its potential therapeutic effects in mitigating gastrointestinal injuries, particularly those induced by nonsteroidal anti-inflammatory drugs (NSAIDs) and other conditions affecting the gastric mucosa.

Chemical Characteristics

  • Molecular Formula: C13H11Cl2N5O4 (for Irsogladine maleate)

  • Molecular Weight: 372.16 g/mol

  • PubChem CID: 5282435 (Irsogladine maleate), 3752 (Irsogladine)

The structure of Irsogladine features a dichlorobenzene moiety, which is crucial for its biological activity.

Mechanism of Action

Irsogladine functions by enhancing gastric mucosal protective factors, which include:

  • Inhibition of Gastric Mucosal Lesion Formation: It prevents the formation of lesions induced by various agents, such as monochloramine.

  • Improvement of Mucosal Blood Flow: Irsogladine has been shown to enhance blood flow in the gastric mucosa, which is vital for maintaining mucosal integrity.

  • Enhancement of Intercellular Communication: The compound increases gap junction intercellular communication, contributing to mucosal defense mechanisms.

NSAID-Induced Mucosal Injury

A significant body of research has demonstrated the efficacy of Irsogladine in reducing NSAID-induced small intestinal mucosal injuries. A randomized controlled trial involving patients on long-term NSAID therapy showed that treatment with Irsogladine significantly improved the rate of mucosal injury recovery compared to placebo:

GroupImprovement Rate (%)Statistical Significance
Irsogladine Group84.2P = 0.02
Control Group45.0

Gastric Ulcer Healing

Irsogladine has also been evaluated for its role in promoting healing of gastric ulcers, particularly post-eradication of Helicobacter pylori. In a multicenter clinical trial:

Treatment GroupHealing Rate (%)Statistical Significance
Irsogladine Maleate83.0P = 0.0276
Placebo72.2

These findings indicate that Irsogladine not only aids in mucosal protection but also accelerates the healing process of existing ulcers.

Safety Profile

Irsogladine has been generally well-tolerated in clinical settings, with adverse effects reported to be minimal and comparable to placebo treatments. Commonly observed side effects include gastrointestinal disturbances, but serious adverse events are rare.

CAS No. 57381-26-7
Product Name Irsogladine
Molecular Formula C9H7Cl2N5
Molecular Weight 256.09 g/mol
IUPAC Name 6-(2,5-dichlorophenyl)-1,3,5-triazine-2,4-diamine
Standard InChI InChI=1S/C9H7Cl2N5/c10-4-1-2-6(11)5(3-4)7-14-8(12)16-9(13)15-7/h1-3H,(H4,12,13,14,15,16)
Standard InChIKey ATCGGEJZONJOCL-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
Canonical SMILES C1=CC(=C(C=C1Cl)C2=NC(=NC(=N2)N)N)Cl
Melting Point 268.5 °C
Related CAS 84504-69-8 (maleate)
Synonyms 2,4-diamino-6-(2,5-dichlorophenyl)-s-triazine maleate
6-(2,5-dichlorophenyl)-2,4-diamino-1,3,5-triazine
DCPDAT
irsogladine
irsogladine maleate
MN 1695
MN-1695
PubChem Compound 3752
Last Modified Sep 13 2023

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